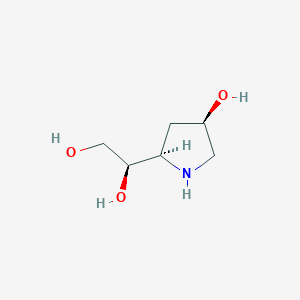
(R)-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol
Description
®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a hydroxyl group, and an ethane-1,2-diol moiety, making it a versatile molecule for chemical synthesis and biological applications.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(1R)-1-[(2R,4R)-4-hydroxypyrrolidin-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-6(10)5-1-4(9)2-7-5/h4-10H,1-3H2/t4-,5-,6+/m1/s1 |
InChI Key |
OTLCKXPDWKVKAY-PBXRRBTRSA-N |
Isomeric SMILES |
C1[C@H](CN[C@H]1[C@H](CO)O)O |
Canonical SMILES |
C1C(CNC1C(CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-4-hydroxypyrrolidine and ethylene oxide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Reaction Steps: The ®-4-hydroxypyrrolidine is reacted with ethylene oxide to form the desired product. The reaction is typically conducted in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction efficiently.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product purity.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halides, amines, or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is utilized as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable for investigating stereospecific biological processes.
Medicine
In medicine, ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry
In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups and pyrrolidine ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound’s chiral nature allows for selective interactions with biological molecules, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol: The enantiomer of the compound, differing in stereochemistry.
1-(Pyrrolidin-2-yl)ethane-1,2-diol: Lacks the hydroxyl group on the pyrrolidine ring.
4-Hydroxypyrrolidine: A simpler structure with only the pyrrolidine ring and hydroxyl group.
Uniqueness
®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows for selective interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


